tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate with hydrochloric acid. The preparation of the tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate precursor can be achieved through various synthetic routes, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of azetidines with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Azetidine derivatives have shown promise in the development of new drugs for various diseases .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility makes it valuable for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the azetidine derivative .
Comparison with Similar Compounds
- tert-butyl 3-aminoazetidine-1-carboxylate
- tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness: tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2763778-97-6 |
---|---|
Molecular Formula |
C11H21ClN2O2S |
Molecular Weight |
280.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.